![molecular formula C19H16N2O4 B5316569 2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol](/img/structure/B5316569.png)
2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol
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Overview
Description
2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol is an organic compound that features a quinoline core substituted with an ethoxy and nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-ethoxyphenyl, undergoes nitration to introduce the nitro group.
Formylation: The nitro compound is then formylated to introduce the formyl group.
Condensation: The formylated compound undergoes a condensation reaction with quinolin-8-ol to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major products are various reduced forms of the compound.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-5-nitropyridine
- 2-ethoxy-5-nitrophenylmethanol
- 5-methyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-ol
Uniqueness
2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol is unique due to the combination of its quinoline core and the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-25-18-11-10-16(21(23)24)12-14(18)7-9-15-8-6-13-4-3-5-17(22)19(13)20-15/h3-12,22H,2H2,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJYKSUFZMINBY-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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